Prochlorperazine-d8 (hydrochloride)

Catalog No.
S11215168
CAS No.
M.F
C20H26Cl3N3S
M. Wt
454.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prochlorperazine-d8 (hydrochloride)

Product Name

Prochlorperazine-d8 (hydrochloride)

IUPAC Name

2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride

Molecular Formula

C20H26Cl3N3S

Molecular Weight

454.9 g/mol

InChI

InChI=1S/C20H24ClN3S.2ClH/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H/i11D2,12D2,13D2,14D2;;

InChI Key

FVKRDYKLIRFKLL-ZWKVGDSCSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl

Prochlorperazine-d8 (hydrochloride) is a deuterated analog of prochlorperazine, a well-known antipsychotic medication belonging to the phenothiazine class. Its chemical structure is characterized by the presence of a chlorine atom and a piperazine moiety, which contributes to its pharmacological properties. The molecular formula for Prochlorperazine-d8 is C20H16ClD8N3S2HClC_{20}H_{16}ClD_8N_3S\cdot 2HCl, with a molecular weight of approximately 454.9 g/mol . The deuteration at specific positions enhances its stability and can be useful in pharmacokinetic studies.

Prochlorperazine-d8 undergoes similar metabolic pathways as its non-deuterated counterpart, primarily involving hepatic metabolism. Key reactions include:

  • Oxidation: Mediated by cytochrome P450 enzymes, particularly CYP2D6, leading to the formation of various metabolites such as N-desmethyl prochlorperazine and prochlorperazine sulfoxide.
  • Hydroxylation: Introduction of hydroxyl groups at various positions on the phenothiazine ring.
  • Conjugation: Formation of glucuronides, which facilitates excretion .

These metabolic processes are crucial for understanding the pharmacokinetics and dynamics of Prochlorperazine-d8.

Prochlorperazine-d8 exhibits biological activity similar to that of prochlorperazine, primarily functioning as an antagonist at dopamine D2 receptors in the central nervous system. This action leads to its effectiveness in treating psychotic disorders and controlling severe nausea and vomiting. Additionally, it has been shown to interact with:

  • Histamine H1 receptors: Contributing to its sedative effects.
  • Alpha-1 adrenergic receptors: Potentially causing sedation and muscle relaxation.
  • Serotonin receptors: Involved in its anti-emetic properties .

The unique isotopic labeling with deuterium may also influence its pharmacodynamics, potentially altering receptor binding kinetics.

The synthesis of Prochlorperazine-d8 typically involves:

  • Starting Materials: Utilizing deuterated piperazine derivatives and appropriate chlorinated phenothiazine precursors.
  • Reactions: Conducting reactions under controlled conditions to ensure selective deuteration at specific positions while forming the desired phenothiazine structure.
  • Purification: Employing chromatographic techniques to isolate and purify the final product from by-products and unreacted materials .

Specific synthetic routes may vary based on the desired isotopic labeling and yield optimization.

Prochlorperazine-d8 is primarily used in research settings, particularly for:

  • Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion profiles due to its unique isotopic labeling.
  • Mechanistic Studies: Investigating the biological mechanisms underlying dopamine receptor antagonism without interference from non-deuterated compounds.
  • Drug

Research indicates that Prochlorperazine-d8 may exhibit interactions similar to those of prochlorperazine. Notable interactions include:

  • CYP450 Enzyme Interactions: As a substrate for CYP2D6, co-administration with other drugs metabolized by this pathway can lead to altered drug levels.
  • Potential Synergistic Effects: When combined with other antipsychotics or anti-emetics, there may be enhanced therapeutic effects or increased risk of side effects such as sedation or extrapyramidal symptoms .

Understanding these interactions is vital for developing safer therapeutic strategies.

Prochlorperazine-d8 can be compared with several other compounds within the phenothiazine class. Here are some notable examples:

Compound NameChemical FormulaUnique Features
ProchlorperazineC20H24ClN3SStandard antipsychotic; well-studied
ChlorpromazineC17H19ClN2SFirst phenothiazine antipsychotic; broader use
ThioridazineC18H22ClN3SLonger half-life; sedative properties
FluphenazineC22H26ClF2N3SLong-acting formulation; depot injections

Prochlorperazine-d8's uniqueness lies in its deuterated structure, which allows for more precise tracking in metabolic studies compared to non-deuterated analogs. This can provide insights into drug behavior that are not possible with traditional compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

453.141516 g/mol

Monoisotopic Mass

453.141516 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-08

Explore Compound Types